molecular formula C11H20N2O2 B5245535 Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate

Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate

Cat. No.: B5245535
M. Wt: 212.29 g/mol
InChI Key: XDXLQMQBEHGMOY-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate (CAS: 415969-85-6) is a piperidine-derived compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . The structure features a piperidine ring substituted at the 4-position with a cyclopropylamino group (-NH-cyclopropane) and an ethyl carboxylate ester at the 1-position.

Properties

IUPAC Name

ethyl 4-(cyclopropylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-2-15-11(14)13-7-5-10(6-8-13)12-9-3-4-9/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXLQMQBEHGMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Piperidine carboxylates are a versatile class of compounds with applications in medicinal chemistry and materials science. Below, we compare Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate with key analogs based on structural features, physicochemical properties, and available bioactivity data.

Structural and Functional Group Variations

Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
  • Molecular Formula : C₁₄H₁₉N₃O₂ (estimated).
  • Key Features: A pyridinylmethylamino substituent at the 4-position.
  • Comparison: The cyclopropylamino group in the target compound is less sterically bulky than the pyridinylmethylamino group, which may influence receptor binding affinity or metabolic stability.
tert-Butyl 4-[2-(cyclopropylamino)ethyl]piperidine-1-carboxylate
  • Molecular Formula : C₁₅H₂₈N₂O₂.
  • Key Features: A tert-butyl ester and a cyclopropylaminoethyl side chain.
  • Physicochemical Properties : Higher molecular weight (268.40 g/mol ) compared to the target compound, likely due to the tert-butyl group .
Ethyl 1-benzoylpiperidine-4-carboxylate
  • Molecular Formula: C₁₅H₁₉NO₃.
  • Key Features : A benzoyl group at the 1-position.
  • Safety: No explicit hazards reported, similar to the target compound .
  • Comparison: The aromatic benzoyl group may confer distinct metabolic pathways compared to the non-aromatic cyclopropylamino substituent.

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